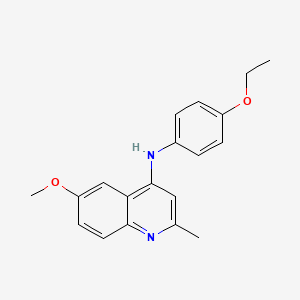

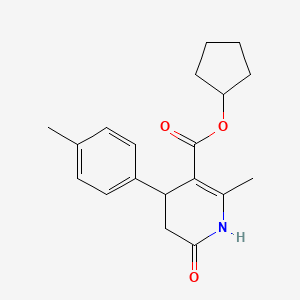

![molecular formula C22H23N3O B5557724 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyrazole-acetamide derivatives involves multi-step reactions, starting from the formation of the core pyrazole ring followed by subsequent functionalization. For instance, Sunder and Maleraju (2013) synthesized pyrazole derivatives by reacting pyrazole with substituted acetamides, confirming the structures via NMR, IR, and mass spectra. This process might resemble the synthetic pathway for the compound , emphasizing the importance of precise reaction conditions and the selection of appropriate reagents for successful synthesis (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is characterized by X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration. For example, the structures of Co(II) and Cu(II) coordination complexes with pyrazole-acetamide ligands were elucidated by single-crystal X-ray crystallography, showcasing the coordination environment and supramolecular architecture, which might be comparable to the target compound's structure analysis (K. Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity of pyrazole-acetamide compounds is influenced by their functional groups. For instance, Panchal and Patel (2011) explored the reactivity of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives towards various aromatic aldehydes, leading to the formation of acrylamide derivatives. This highlights the compound's potential to undergo nucleophilic addition reactions, amidation, and condensation, which are crucial for its chemical versatility (Ashvin D. Panchal & P. Patel, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are determined by the compound's molecular structure. For pyrazole-acetamide derivatives, these properties are crucial for their application and handling. López et al. (2010) investigated hydrogen-bonding patterns in similar compounds, which directly influence their solubility and melting points, suggesting the significance of intermolecular interactions in defining the physical properties of such compounds (Gerson López et al., 2010).

Chemical Properties Analysis

The chemical properties of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are paramount. The synthesis and characterization of similar compounds, as detailed by Asegbeloyin et al. (2014), involve comprehensive studies on their reactivity, stability, and interaction with various chemical entities, shedding light on the broader chemical behavior of pyrazole-acetamide derivatives (J. Asegbeloyin et al., 2014).

Aplicaciones Científicas De Investigación

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been explored for their ability to form coordination complexes with metal ions, such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Novel Derivatives

Research has shown the synthesis of novel derivatives incorporating the pyrazole and acetamide moieties, which were characterized and assessed for their biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, highlighting the role of these compounds in the development of new therapeutic agents (Sunder et al., 2013).

Anticancer and Antimicrobial Activities

The synthesized pyrazole derivatives have also been studied for their potential anticancer and antimicrobial activities. This research is crucial for the discovery of new drugs with enhanced efficacy and safety profiles for treating various cancers and infections (Asegbeloyin et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-benzylpyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(12-20-11-10-19-8-4-5-9-21(19)20)23-13-18-14-24-25(16-18)15-17-6-2-1-3-7-17/h1-9,14,16,20H,10-13,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLWOPHVHLEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC(=O)NCC3=CN(N=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)